molecular formula C6H16ClNO B6213784 3-ethoxybutan-1-amine hydrochloride CAS No. 2731009-87-1

3-ethoxybutan-1-amine hydrochloride

Cat. No. B6213784
CAS RN: 2731009-87-1
M. Wt: 153.7
InChI Key:
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Description

3-ethoxybutan-1-amine hydrochloride, also known as 3-EBA-HCl, is a synthetic compound used in a variety of scientific research applications. It is a derivative of butan-1-amine, which is an amine that has a single carbon atom attached to a nitrogen atom (N-C-H). 3-EBA-HCl has a molecular weight of 172.6 g/mol and is a white solid at room temperature.

Mechanism of Action

3-ethoxybutan-1-amine hydrochloride is thought to act as an agonist of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that is involved in the regulation of neuronal excitability and synaptic plasticity. Activation of mGluR5 by 3-ethoxybutan-1-amine hydrochloride is thought to lead to the inhibition of neuronal excitability, as well as the inhibition of synaptic plasticity.
Biochemical and Physiological Effects
3-ethoxybutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, 3-ethoxybutan-1-amine hydrochloride has been shown to inhibit the release of the neurotransmitter glutamate. In addition, 3-ethoxybutan-1-amine hydrochloride has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 3-ethoxybutan-1-amine hydrochloride has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

3-ethoxybutan-1-amine hydrochloride is a useful compound for laboratory experiments due to its ease of synthesis and its ability to act as an agonist of the mGluR5 receptor. However, it is important to note that 3-ethoxybutan-1-amine hydrochloride is not as potent as some other compounds, such as the mGluR5 agonist 2-methyl-6-(phenylethynyl)pyridine (MPEP). Additionally, 3-ethoxybutan-1-amine hydrochloride is not as widely available as some other compounds.

Future Directions

The future of 3-ethoxybutan-1-amine hydrochloride is promising, as it has a variety of potential applications in scientific research. For example, 3-ethoxybutan-1-amine hydrochloride could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on cells. Additionally, 3-ethoxybutan-1-amine hydrochloride could be used to study the effects of various hormones on the body, as well as to study the effects of various cytokines on cells. Furthermore, 3-ethoxybutan-1-amine hydrochloride could be used to study the effects of various neurotransmitters on the body, as well as to study the effects of various environmental pollutants on cells. Finally, 3-ethoxybutan-1-amine hydrochloride could be used to study the effects of various drugs on the brain, as well as to study the effects of various environmental stressors on cells.

Synthesis Methods

3-ethoxybutan-1-amine hydrochloride is synthesized by reacting butan-1-amine with ethylchloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds with the formation of an ethyl ester intermediate, which is then hydrolyzed to form 3-ethoxybutan-1-amine hydrochloride.

Scientific Research Applications

3-ethoxybutan-1-amine hydrochloride is used in a variety of scientific research applications, including cell culture experiments, enzyme assays, and biochemical studies. It is also used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethoxybutan-1-amine hydrochloride involves the reaction of 3-ethoxybutan-1-amine with hydrochloric acid.", "Starting Materials": [ "3-ethoxybutan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 3-ethoxybutan-1-amine to a round-bottom flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of 3-ethoxybutan-1-amine" ] }

CAS RN

2731009-87-1

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

0

Origin of Product

United States

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